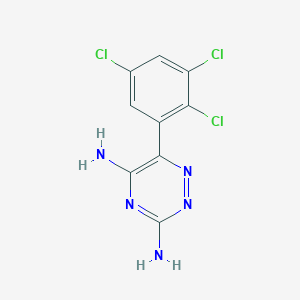
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
Cat. No. B194319
Key on ui cas rn:
77668-56-5
M. Wt: 290.5 g/mol
InChI Key: KWYJAWJSLDHFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04602017
Procedure details


A solution of 2,3,5-trichlorobenzoyl cyanide (38.5 g, 0.16M) in dimethylsulphoxide (80 ml) was added dropwise to a stirred suspension of aminoguanidine bicarbonate (65.76 g, 0.32M) which had been treated with 8N aqueous nitric acid (560 ml). The mixture was stirred for 3 hours and then was left to stand at room temperature for 21 days. The solid was filtered off, washed with water (2×100 ml) and dried in vacuo. A suspension of the dried solid in a 10% solution of potassium hydroxide pellets in methanol (320 ml) was heated to reflux for 1 hour, the mixture was cooled and evaporated down in vacuo. The residue was treated with ice/water (200 ml), the resultant solid was filtered off and dried in vacuo. This dried solid was put on top of a dry column (25 mm diameter, 200 g of MFC silica gel) and eluted with a solution of ethyl acetate/methanol/acetic acid (90:2.5:2.5). Fractions 50 to 80 (900 drops per fraction) were collected, combined and evaporated down in vacuo. The resultant solid was recrystallised from ispropanol to give 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4 -triazine. Yield 0.77 g (1.6%), m.p. 232°-235° C. (uncorrected).
Name
2,3,5-trichlorobenzoyl cyanide
Quantity
38.5 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:3]=1[C:4]([C:6]#[N:7])=O.C(=O)(O)O.[NH2:18][NH:19][C:20]([NH2:22])=[NH:21].[N+]([O-])(O)=O>CS(C)=O>[NH2:21][C:20]1[N:19]=[N:18][C:4]([C:3]2[CH:8]=[C:9]([Cl:13])[CH:10]=[C:11]([Cl:12])[C:2]=2[Cl:1])=[C:6]([NH2:7])[N:22]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2,3,5-trichlorobenzoyl cyanide
|
|
Quantity
|
38.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C#N)C=C(C=C1Cl)Cl
|
|
Name
|
|
|
Quantity
|
65.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O.NNC(=N)N
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
560 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
was left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature for 21 days
|
|
Duration
|
21 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A suspension of the dried solid in a 10% solution of potassium hydroxide pellets in methanol (320 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with ice/water (200 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a solution of ethyl acetate/methanol/acetic acid (90:2.5:2.5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Fractions 50 to 80 (900 drops per fraction) were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant solid was recrystallised from ispropanol
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1N=NC(=C(N1)N)C1=C(C(=CC(=C1)Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
